Phenol, isooctyldinitro-
CAS No.: 37224-61-6
Cat. No.: VC18402573
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37224-61-6 |
|---|---|
| Molecular Formula | C14H20N2O5 |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | 4-(6-methylheptyl)-3,5-dinitrophenol |
| Standard InChI | InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-12-13(15(18)19)8-11(17)9-14(12)16(20)21/h8-10,17H,3-7H2,1-2H3 |
| Standard InChI Key | LZHVTZNVSMHVQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Phenol, isooctyldinitro- (IUPAC name: 4-(6-methylheptyl)-3,5-dinitrophenol) features a phenolic core substituted with two nitro groups at the 3- and 5-positions and a branched isooctyl chain at the 4-position . The molecular formula C₁₄H₂₀N₂O₅ corresponds to a molecular weight of 296.32 g/mol, distinguishing it from simpler dinitrophenols like 2,4-dinitrophenol (184.11 g/mol) .
Stereochemical Features
The compound’s 3D conformation, as modeled in PubChem, reveals a non-planar structure due to steric interactions between the bulky isooctyl group and adjacent nitro substituents . This spatial arrangement influences solubility and reactivity, as evidenced by its SMILES notation:
CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Estimated >1.2 g/cm³ |
| LogP (Partition Coeff.) | Predicted ~4.5 (lipophilic) |
The lipophilicity, inferred from its alkyl chain, suggests potential bioaccumulation risks, though experimental data remain scarce .
Synthetic Methodologies
While no direct synthesis protocols for phenol, isooctyldinitro- are documented, analogous pathways for nitrophenols provide plausible routes:
Nitration of Alkylphenols
A two-step process involving:
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Alkylation: Friedel-Crafts alkylation of phenol with isooctyl bromide to form 4-isooctylphenol.
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Dinitration: Nitration using HNO₃/H₂SO₄ at controlled temperatures to introduce nitro groups at the 3- and 5-positions .
Fries Rearrangement
Alternative routes may employ Fries rearrangement of isooctyl phenyl esters followed by nitration, though regioselectivity challenges could limit yield .
Industrial and Research Applications
The compound’s dual nitro groups and lipophilic tail suggest utility in:
Polymer Stabilizers
Nitroaromatics often act as UV stabilizers in plastics. The isooctyl chain may enhance compatibility with polyolefins .
Agrochemical Intermediates
Structurally related to herbicides like dinoseb, it could serve as a precursor for nitro-containing pesticides, though phytotoxicity studies are lacking .
Comparative Analysis with Related Nitrophenols
The table below contrasts key attributes with analogous compounds:
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective nitration methods to improve yield.
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Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.
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Environmental Fate: Investigate photodegradation pathways and hydrolysis rates.
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